TASP0277308

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

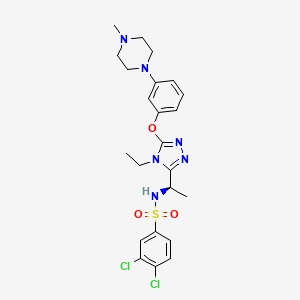

Propriétés

Formule moléculaire |

C23H28Cl2N6O3S |

|---|---|

Poids moléculaire |

539.5 g/mol |

Nom IUPAC |

3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide |

InChI |

InChI=1S/C23H28Cl2N6O3S/c1-4-31-22(16(2)28-35(32,33)19-8-9-20(24)21(25)15-19)26-27-23(31)34-18-7-5-6-17(14-18)30-12-10-29(3)11-13-30/h5-9,14-16,28H,4,10-13H2,1-3H3/t16-/m1/s1 |

Clé InChI |

MVOULGOLHZCXLD-MRXNPFEDSA-N |

SMILES isomérique |

CCN1C(=NN=C1OC2=CC=CC(=C2)N3CCN(CC3)C)[C@@H](C)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |

SMILES canonique |

CCN1C(=NN=C1OC2=CC=CC(=C2)N3CCN(CC3)C)C(C)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |

Origine du produit |

United States |

Foundational & Exploratory

TASP0277308: A Technical Overview of a Potent S1P1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TASP0277308 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Emerging preclinical data suggests its potential therapeutic utility in conditions driven by S1P1-mediated processes, including neuroinflammation and angiogenesis. This document provides a technical guide to the available information on this compound, summarizing its known biological activities, quantitative data, and the experimental context of its evaluation. While a comprehensive dataset from a primary publication remains to be fully analyzed, this guide consolidates the current understanding of this compound to support further research and development efforts.

Core Compound Profile

| Property | Value | Reference |

| Target | Sphingosine-1-Phosphate Receptor 1 (S1P1) | [1][2][3] |

| Mechanism of Action | Competitive Antagonist | [3] |

| Reported IC50 | 7.8 nM (for S1P1 receptor) | A commercial vendor has listed this IC50 value. |

Biological Activities and Preclinical Data

This compound has been investigated in several preclinical models, demonstrating its potential to modulate key pathological processes.

Anti-Angiogenic Effects

In vitro studies have shown that this compound can inhibit critical steps in the angiogenic cascade. A commercial supplier has reported that the compound:

-

Inhibited Sphingosine-1-Phosphate (S1P) and Vascular Endothelial Growth Factor (VEGF) induced migration and proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

-

Effectively blocked VEGF-induced tube formation in vitro.

-

Significantly suppressed tumor cell-induced angiogenesis in vivo.

Neuromodulatory and Anti-inflammatory Effects

Preclinical studies in rodent models have highlighted the potential of this compound in neurological conditions:

-

Cancer-Induced Bone Pain: Intrathecal or systemic administration of this compound attenuated cancer-induced spontaneous flinching and guarding behaviors in a mouse model.[3]

-

Traumatic Brain Injury (TBI): In a mouse model of TBI, intraperitoneal administration of this compound (1mg/Kg) at 1 and 4 hours post-trauma demonstrated significant beneficial effects on preclinical scores.[2] This included attenuation of astrocyte and microglia activation, reduced cytokine release, and rescue of adhesion molecule reduction.[2]

Experimental Methodologies

While the specific, detailed protocols for the studies involving this compound are not yet publicly available, this section outlines the general principles of the key assays used to characterize S1P1 receptor antagonists and their biological effects.

S1P1 Receptor Antagonism Assays

The potency of S1P1 receptor antagonists is typically determined through in vitro assays that measure the compound's ability to block the binding of S1P or the activation of the receptor by an agonist.

-

Radioligand Binding Assays: These assays measure the displacement of a radiolabeled S1P1 agonist or antagonist from the receptor by the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value.

-

Functional Assays (e.g., GTPγS Binding Assay): S1P1 is a G-protein coupled receptor (GPCR). Agonist binding activates the associated G-protein, which can be measured by the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. Antagonists block this agonist-induced GTPγS binding.

In Vitro Angiogenesis Assays

-

Cell Migration and Proliferation Assays: HUVECs are commonly used to assess the effect of compounds on endothelial cell migration (e.g., using a Boyden chamber or wound-healing assay) and proliferation (e.g., using assays that measure DNA synthesis or cell viability).

-

Tube Formation Assay: HUVECs are plated on a basement membrane extract (e.g., Matrigel). In the presence of pro-angiogenic factors like VEGF, they form capillary-like structures (tubes). The ability of a compound to inhibit this tube formation is quantified by measuring the length and number of tubes.

In Vivo Angiogenesis Models

-

Matrigel Plug Assay: Matrigel mixed with pro-angiogenic factors and the test compound is injected subcutaneously into mice. The Matrigel solidifies, and after a set period, the plug is excised and analyzed for the extent of blood vessel infiltration.

Visualizing the Mechanism and Workflow

S1P1 Receptor Signaling and Antagonism

The following diagram illustrates the canonical S1P1 signaling pathway and the point of intervention for an antagonist like this compound.

Figure 1. S1P1 receptor signaling pathway and the antagonistic action of this compound.

General Experimental Workflow for In Vitro Angiogenesis Assay

The following diagram outlines a typical workflow for evaluating the anti-angiogenic properties of a compound like this compound in vitro.

Figure 2. Generalized workflow for an in vitro tube formation assay.

Future Directions

The currently available data on this compound are promising and warrant further investigation. Key areas for future research include:

-

Comprehensive Pharmacological Profiling: A full characterization of this compound's binding affinity (Kd) and functional activity (EC50) at all S1P receptor subtypes is necessary to confirm its selectivity and potency.

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship and duration of action in vivo.

-

Toxicology and Safety Assessment: A thorough evaluation of the safety profile of this compound is essential before it can be considered for further development.

-

Efficacy in a Broader Range of Disease Models: Given its mechanism of action, this compound could be explored in other autoimmune diseases, inflammatory conditions, and cancers where S1P1 signaling plays a pathogenic role.

The identification and public dissemination of the primary research that first characterized this compound will be critical to accelerating these efforts by providing the foundational data and methodologies required for robust and reproducible research.

References

TASP0277308: A Technical Guide to its Immunomodulatory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunomodulatory activity of TASP0277308, a novel, selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has demonstrated significant potential in preclinical models of autoimmune disease, primarily through its ability to modulate lymphocyte trafficking. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist of the S1P1 receptor.[1] Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in regulating the egress of lymphocytes from lymphoid organs.[1] By blocking the S1P1 receptor, this compound prevents lymphocytes from exiting the lymph nodes, leading to a reduction of circulating lymphocytes in the bloodstream (lymphopenia).[1] This sequestration of immune cells in the lymphoid organs is the primary mechanism behind its immunosuppressive effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

| In Vitro Activity of this compound | |

| Parameter | Value |

| S1P1 Receptor Binding Affinity (IC50) | 7.8 nM |

| Inhibition of S1P-induced Chemotaxis | Concentration-dependent |

| Inhibition of S1P-induced S1P1 Receptor Internalization | Concentration-dependent |

| In Vivo Activity of this compound in a Murine Collagen-Induced Arthritis Model | |

| Parameter | Result |

| This compound Dosage | 30 mg/kg and 100 mg/kg, orally, twice daily |

| Effect on Arthritis Severity Score | Significant suppression at both dosages |

| Effect on Paw Swelling | Significant reduction at both dosages |

| Induction of Lymphopenia | Dose-dependent reduction in peripheral blood lymphocyte counts |

| Blockade of T-cell Egress from Thymus | Demonstrated |

| Displacement of Marginal Zone B-cells | Observed |

| Upregulation of CD69 on T and B-cells | Observed |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of cells towards an S1P gradient.

-

Cells: Murine splenic T-cells

-

Apparatus: 96-well chemotaxis plate (5 µm pore size)

-

Chemoattractant: Sphingosine-1-phosphate (S1P)

-

Procedure:

-

Murine splenic T-cells are isolated and suspended in assay medium.

-

The lower chambers of the chemotaxis plate are filled with assay medium containing S1P.

-

This compound at various concentrations is added to the upper chambers.

-

The isolated T-cells are then added to the upper chambers.

-

The plate is incubated to allow for cell migration through the porous membrane.

-

The number of migrated cells in the lower chamber is quantified.

-

S1P1 Receptor Internalization Assay

This assay assesses the effect of this compound on the S1P-induced internalization of the S1P1 receptor.

-

Cells: CHO cells stably expressing human S1P1 receptor

-

Inducer: Sphingosine-1-phosphate (S1P)

-

Detection: Flow cytometry

-

Procedure:

-

CHO-S1P1 cells are pre-incubated with varying concentrations of this compound.

-

S1P is then added to the cells to induce receptor internalization.

-

The cells are stained with a fluorescently labeled antibody that recognizes an extracellular epitope of the S1P1 receptor.

-

The level of S1P1 receptor expression on the cell surface is quantified by flow cytometry. A decrease in fluorescence intensity indicates receptor internalization.

-

Murine Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to evaluate the therapeutic efficacy of this compound in a model of rheumatoid arthritis.

-

Animals: DBA/1J mice

-

Induction of Arthritis:

-

Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

A booster immunization is given 21 days later.

-

-

Treatment:

-

This compound is administered orally twice daily, starting from the day of the booster immunization.

-

-

Assessment:

-

The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and erythema.

-

Paw thickness is measured using calipers.

-

Peripheral blood is collected to monitor lymphocyte counts.

-

At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Visualizations

Signaling Pathway

References

TASP0277308 (CAS 945725-50-8): A Technical Guide to a Potent and Selective S1P1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TASP0277308 is a potent and highly selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in lymphocyte trafficking and immune regulation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and key experimental data. Detailed methodologies for relevant in vitro and in vivo assays are presented to facilitate further research and development. Visual diagrams of the S1P1 signaling pathway and experimental workflows are included to enhance understanding.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a diverse range of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (S1P1-5). The S1P1 receptor is of particular interest in immunology as it is essential for the egress of lymphocytes from secondary lymphoid organs. Modulation of S1P1 signaling has therefore emerged as a promising therapeutic strategy for autoimmune diseases. This compound (CAS 945725-50-8) is a small molecule antagonist that demonstrates high affinity and selectivity for the human S1P1 receptor.

Physicochemical Properties

| Property | Value |

| CAS Number | 945725-50-8 |

| Molecular Formula | C₂₃H₂₈Cl₂N₆O₃S |

| Molecular Weight | 539.48 g/mol |

| IUPAC Name | 3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-4H-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound acts as a competitive antagonist at the S1P1 receptor. By binding to the receptor, it prevents the endogenous ligand S1P from activating downstream signaling cascades. The primary consequence of S1P1 antagonism is the inhibition of lymphocyte egress from lymph nodes, leading to a reduction in circulating lymphocytes (lymphopenia). This sequestration of lymphocytes in lymphoid organs prevents their infiltration into sites of inflammation, thereby exerting an immunomodulatory effect.

Figure 1: S1P1 Receptor Signaling Pathway and this compound Antagonism.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Assay | Receptor | Species | IC₅₀ (nM) | Reference |

| Receptor Binding | S1P₁ | Human | 4.2 | [1] |

| S1P₂ | Human | >10,000 | [1] | |

| S1P₃ | Human | >10,000 | [1] | |

| S1P₄ | Human | >10,000 | [1] | |

| S1P₅ | Human | 8,756 | [1] | |

| [³⁵S]GTPγS Binding | S1P₁ | Human | 7.8 | [1] |

| cAMP Production | S1P₁ | Human | 4.3 | [1] |

| Cell Migration | S1P₁ | Human (CHO cells) | 18 | [1] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Species | Dosing | Effect | Reference |

| Lymphopenia | Mouse | 100 mg/kg | Induces lymphopenia | [1] |

| Collagen-Induced Arthritis | Mouse | 10-100 mg/kg, p.o., b.i.d. | Reduces bone erosion | [1] |

| Cancer-Induced Bone Pain | Mouse | 3 or 10 nmol/animal, intrathecal | Reduces flinching and guarding behaviors | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted for specific research needs.

[³⁵S]GTPγS Binding Assay

This assay measures the ability of a compound to inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the S1P1 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human S1P1 receptor.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of this compound in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).

-

Agonist Stimulation: Add a fixed concentration of S1P to initiate the G protein activation.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate.

-

Scintillation Counting: Wash the filters, dry them, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

cAMP Inhibition Assay

This assay determines the ability of this compound to block the S1P-mediated inhibition of adenylyl cyclase activity.

Protocol:

-

Cell Culture: Culture HEK293 cells expressing the human S1P1 receptor in a 96-well plate.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

-

Forskolin (B1673556) and S1P Stimulation: Add forskolin (an adenylyl cyclase activator) and a fixed concentration of S1P to the cells.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

-

Data Analysis: Calculate the IC₅₀ value from the concentration-response curve.

Chemotaxis Assay

This assay assesses the inhibitory effect of this compound on S1P-induced cell migration.

Protocol:

-

Cell Preparation: Use Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.

-

Boyden Chamber Setup: Place a polycarbonate membrane (e.g., 8 µm pore size) in a Boyden chamber. Add S1P to the lower chamber as a chemoattractant.

-

Cell Seeding: Seed the CHO cells in the upper chamber in the presence of varying concentrations of this compound.

-

Incubation: Incubate the chamber at 37°C for 4-6 hours to allow for cell migration.

-

Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.

-

Quantification: Count the number of migrated cells in several fields of view under a microscope.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of cell migration.

Figure 2: Experimental Workflow for the Chemotaxis Assay.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

Protocol:

-

Induction of Arthritis: Immunize DBA/1J mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. Administer a booster immunization 21 days later.

-

Compound Administration: Begin oral administration of this compound (e.g., 10-100 mg/kg, twice daily) at the time of the booster immunization or after the onset of clinical signs of arthritis.

-

Clinical Scoring: Monitor the mice regularly for signs of arthritis (e.g., paw swelling, erythema, and joint rigidity) and assign a clinical score.

-

Histological Analysis: At the end of the study, sacrifice the mice and collect the joints for histological examination to assess inflammation, pannus formation, and bone erosion.

-

Data Analysis: Compare the clinical scores and histological parameters between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a valuable research tool for investigating the role of the S1P1 receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of S1P1 antagonism in autoimmune diseases and other inflammatory conditions. The experimental protocols provided in this guide offer a starting point for researchers to further explore the pharmacological profile of this compound.

References

TASP0277308: A Technical Guide to a Potent and Selective S1P1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TASP0277308 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its high affinity and specificity for S1P1 make it a valuable tool for investigating the physiological and pathological roles of this receptor, particularly in the context of immune modulation and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available in vitro data for this compound, intended to support researchers and drug development professionals in their exploration of this compound.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name (R)-3,4-dichloro-N-(1-(4-ethyl-5-(3-(4-methylpiperazin-1-yl)phenoxy)-4H-1,2,4-triazol-3-yl)ethyl)benzenesulfonamide. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (R)-3,4-dichloro-N-(1-(4-ethyl-5-(3-(4-methylpiperazin-1-yl)phenoxy)-4H-1,2,4-triazol-3-yl)ethyl)benzenesulfonamide |

| Molecular Formula | C23H28Cl2N6O3S |

| Molecular Weight | 539.48 g/mol |

| CAS Number | 945725-50-8 |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N--INVALID-LINK--C2=NN=C(N2CC)OC3=CC=CC(=C3)N4CCN(C)CC4)Cl)Cl |

Mechanism of Action

This compound functions as a competitive and functional antagonist of the S1P1 receptor.[1] The S1P1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking, endothelial barrier function, and other physiological processes. Sphingosine-1-phosphate (S1P) is the endogenous ligand for this receptor. By binding to the S1P1 receptor, this compound blocks the binding of S1P and inhibits the subsequent downstream signaling cascades.

The antagonism of the S1P1 receptor by this compound is reported to have an IC50 value of 7.8 nM, indicating its high potency.[2] This targeted inhibition of S1P1 signaling makes this compound a subject of interest for conditions where modulation of the immune system is desired.

Signaling Pathways

The S1P1 receptor primarily couples to Gi/o proteins. Upon activation by its endogenous ligand S1P, the S1P1 receptor initiates several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathway. These pathways are integral to cell survival, proliferation, and migration. As an antagonist, this compound is expected to inhibit the activation of these downstream signaling cascades that are initiated by S1P binding to the S1P1 receptor.

Figure 1. Proposed signaling pathway of S1P1 receptor and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific in vitro and in vivo characterization of this compound are not extensively available in the public domain. However, based on the characterization of other S1P1 receptor antagonists, the following experimental workflows are generally employed.

S1P1 Receptor Binding Assay (General Protocol)

This assay is designed to determine the binding affinity of a test compound to the S1P1 receptor.

Figure 2. General workflow for an S1P1 receptor binding assay.

Functional Antagonism Assay (e.g., cAMP Assay - General Protocol)

This assay measures the ability of an antagonist to block the functional response of the S1P1 receptor to its agonist, S1P. Since S1P1 couples to Gi, its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Figure 3. General workflow for a functional antagonism cAMP assay.

In Vitro and In Vivo Data

Currently, publicly available quantitative data for this compound is limited. The primary reported value is its potent antagonist activity at the S1P1 receptor.

| Assay | Parameter | Value | Reference |

| S1P1 Receptor Functional Antagonism | IC50 | 7.8 nM | [2] |

This compound has been utilized in in vivo studies, specifically in a mouse model of cancer-induced bone pain, where it was administered intrathecally or systemically.[1] This suggests the compound is active in vivo and can cross the blood-brain barrier to some extent, though detailed pharmacokinetic data is not yet published.

Conclusion

This compound is a valuable research tool for studying the S1P1 receptor. Its high potency and selectivity make it a suitable candidate for in-depth investigations into the therapeutic potential of S1P1 antagonism in various disease models, particularly those with an inflammatory or immune component. Further research is warranted to fully elucidate its pharmacokinetic profile, in vivo efficacy in a broader range of models, and its precise effects on downstream signaling pathways.

References

TASP0277308: A Technical Guide for Researchers

For Research Use Only

This document provides an in-depth technical overview of TASP0277308, a selective antagonist of the Sphingosine (B13886) 1-Phosphate Receptor 1 (S1P1). It is intended for researchers, scientists, and drug development professionals interested in the preclinical applications and mechanism of action of this compound.

Core Concepts

This compound is a potent and selective antagonist of the S1P1 receptor, a G protein-coupled receptor that plays a critical role in lymphocyte trafficking. By blocking the S1P1 receptor, this compound inhibits the egress of lymphocytes from lymphoid organs, leading to a reduction of circulating lymphocytes in the peripheral blood (lymphopenia). This immunomodulatory activity makes this compound a valuable tool for studying autoimmune diseases and other inflammatory conditions in preclinical models.[1]

Mechanism of Action

This compound acts as a competitive antagonist at the S1P1 receptor. The binding of sphingosine 1-phosphate (S1P) to S1P1 on lymphocytes is a crucial signal for their exit from lymph nodes and the thymus. This compound blocks this interaction, effectively trapping lymphocytes in these organs. This leads to several downstream effects, including:

-

Lymphopenia: A significant and sustained reduction in the number of circulating peripheral blood lymphocytes.[1]

-

Blockade of T Cell Egress: Inhibition of mature T cell exit from the thymus.

-

Upregulation of CD69 Expression: An increase in the expression of the early activation marker CD69 on lymphocytes.[1]

-

Displacement of Marginal Zone B Cells: Alteration of B cell positioning within lymphoid tissues.

These effects collectively contribute to the immunosuppressive properties of this compound.

Preclinical Data

This compound has been evaluated in preclinical models of autoimmune disease and cancer-related pain, demonstrating significant efficacy.

Collagen-Induced Arthritis (CIA) in Mice

In a murine model of collagen-induced arthritis, oral administration of this compound demonstrated a dose-dependent amelioration of disease severity.

Table 1: Effect of this compound on Lymphocyte Count in Mice

| Treatment Group | Dose (mg/kg, oral) | Time Post-Administration (hours) | Lymphocyte Count (% of Control) |

| Vehicle | - | 2 | 100 |

| This compound | 10 | 2 | ~50 |

| This compound | 100 | 2 | ~10 |

| This compound | 100 | 12 | ~10 |

Data extrapolated from Fujii Y, et al. J Immunol. 2012.[1]

Table 2: Effect of this compound on Clinical Arthritis Score in Mice

| Treatment Group | Dose (mg/kg, oral, twice daily) | Mean Clinical Score (Day 42) |

| Vehicle | - | ~10 |

| This compound | 30 | ~9 |

| This compound | 100 | ~2 |

Data extrapolated from Fujii Y, et al. J Immunol. 2012.

Cancer-Induced Bone Pain (CIBP)

In a murine model of cancer-induced bone pain, intrathecal administration of this compound was shown to attenuate pain behaviors. This suggests a role for S1P1 signaling in the central nervous system in the modulation of cancer-related pain.[2]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol is based on the methodology described by Fujii et al. (2012).

1. Immunization:

- On day 0, emulsify bovine type II collagen in complete Freund's adjuvant (CFA).

- Administer the emulsion intradermally at the base of the tail of male DBA/1J mice.

- On day 21, administer a booster injection of bovine type II collagen emulsified in incomplete Freund's adjuvant (IFA).

2. Treatment:

- Prepare this compound in a suitable vehicle for oral administration.

- From day 20 to day 42, administer this compound or vehicle orally twice daily at the desired doses (e.g., 30 mg/kg and 100 mg/kg).

3. Assessment:

- Monitor the mice regularly for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16).

- At the end of the study, collect blood for lymphocyte counting via flow cytometry.

- Collect tissues for histological analysis of joint inflammation and damage.

Cancer-Induced Bone Pain (CIBP) in Mice

This protocol is based on the methodology described in studies of cancer-induced bone pain.[2]

1. Tumor Cell Implantation:

- Anesthetize the mice.

- Inject murine sarcoma cells into the intramedullary space of the femur.

- Seal the injection site with bone wax.

2. Treatment:

- Prepare this compound for intrathecal administration.

- At a designated time point after tumor cell implantation (e.g., day 7), administer this compound or vehicle via intrathecal injection.

3. Assessment:

- Measure pain-related behaviors, such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia, at baseline and at various time points after treatment.

- Monitor tumor growth and bone degradation through imaging techniques (e.g., X-ray).

Visualizations

Signaling Pathway of this compound

Caption: this compound antagonizes the S1P1 receptor, blocking lymphocyte egress.

Experimental Workflow for Collagen-Induced Arthritis Study

Caption: Workflow for a typical collagen-induced arthritis study with this compound.

References

TASP0277308: A Technical Guide to a Novel S1P1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TASP0277308 has emerged as a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document provides a comprehensive technical overview of its discovery, mechanism of action, and preclinical development. This compound exhibits significant immunomodulatory and anti-angiogenic properties, positioning it as a promising candidate for further investigation in autoimmune disorders and oncology. This guide consolidates available quantitative data, details key experimental methodologies, and visualizes associated biological pathways to serve as a valuable resource for the scientific community.

Introduction and Discovery

This compound was identified as a novel, highly selective antagonist of the S1P1 receptor.[1] Its discovery was part of a research effort to develop immunomodulatory agents with a targeted mechanism of action. The primary research, published by Fujii Y. et al. in 2012, characterized its effects in a preclinical model of collagen-induced arthritis, demonstrating its potential as a therapeutic agent for autoimmune diseases.[1] Subsequent studies have explored its utility in other preclinical models, including cancer-induced bone pain and angiogenesis.

Mechanism of Action

This compound functions as a competitive antagonist at the S1P1 receptor. This receptor plays a crucial role in lymphocyte trafficking, guiding the egress of lymphocytes from lymphoid organs. By blocking the S1P1 receptor, this compound inhibits this process, leading to the sequestration of lymphocytes in the lymph nodes and a reduction of circulating lymphocytes (lymphopenia). This mechanism underlies its potent immunomodulatory effects.

Furthermore, the S1P/S1P1 signaling axis is implicated in angiogenesis. This compound has been shown to inhibit S1P- and VEGF-induced cellular responses in human umbilical vein endothelial cells (HUVECs), including migration and proliferation, and to suppress tumor cell-induced angiogenesis in vivo.

Signaling Pathway of S1P1 Receptor Antagonism

The following diagram illustrates the signaling pathway affected by this compound.

Caption: S1P1 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity

| Parameter | Assay System | Value | Reference |

| IC50 | S1P1 Receptor Binding | 7.8 nM | (Not explicitly in snippets, but referenced by vendors) |

| Inhibition of HUVEC Migration | S1P-induced | Concentration-dependent | Fujii Y, et al. BBRC. 2012. |

| Inhibition of HUVEC Proliferation | S1P-induced | Concentration-dependent | Fujii Y, et al. BBRC. 2012. |

Table 2: Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Model

| Parameter | Dosing | Result | Reference |

| Clinical Score | Prophylactic & Therapeutic | Significant Reduction | Fujii Y, et al. J Immunol. 2012. |

| Histological Score | Prophylactic & Therapeutic | Significant Reduction | Fujii Y, et al. J Immunol. 2012. |

| Lymphocyte Count | Oral administration | Dose-dependent reduction | Fujii Y, et al. J Immunol. 2012. |

Table 3: Preclinical Efficacy in Angiogenesis Model

| Parameter | Model | Dosing | Result | Reference |

| VEGF-induced tube formation | In vitro | Not specified | Effective Blockade | (Referenced by vendors) |

| Tumor cell-induced angiogenesis | In vivo | Not specified | Significant Suppression | (Referenced by vendors) |

Experimental Protocols

This section provides an overview of the methodologies used in the key preclinical studies of this compound.

S1P1 Receptor Binding Assay (Hypothetical Protocol based on standard methods)

A competitive binding assay is likely used to determine the IC50 of this compound for the S1P1 receptor.

Workflow Diagram:

Caption: Workflow for a competitive S1P1 receptor binding assay.

Detailed Steps:

-

Membrane Preparation: Cell lines overexpressing the human S1P1 receptor are harvested and homogenized. The membrane fraction is isolated by centrifugation.

-

Binding Reaction: The membranes are incubated with a constant concentration of a radiolabeled S1P analog in a suitable buffer.

-

Competition: Serial dilutions of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at a specific temperature for a set time to reach binding equilibrium.

-

Separation: The mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound ligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of this compound to determine the IC50 value.

Collagen-Induced Arthritis (CIA) in Mice

This widely used animal model of rheumatoid arthritis was employed to evaluate the in vivo efficacy of this compound.

Workflow Diagram:

Caption: Experimental workflow for the collagen-induced arthritis model.

Detailed Steps:

-

Induction of Arthritis: Male DBA/1J mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

Booster Immunization: A second immunization is given 21 days after the primary immunization.

-

Treatment: this compound is administered orally, typically starting before the onset of clinical signs (prophylactic) or after the establishment of arthritis (therapeutic).

-

Clinical Assessment: The severity of arthritis is monitored regularly by scoring paw swelling and erythema on a standardized scale.

-

Hematological Analysis: Blood samples are collected to determine the number of circulating lymphocytes.

-

Histopathological Evaluation: At the end of the study, the animals are euthanized, and their joints are collected, fixed, sectioned, and stained for histological assessment of inflammation, pannus formation, and bone erosion.

Development Status and Future Directions

Based on the available public information, this compound appears to be in the preclinical stage of development. There are no registered clinical trials for this compound to date. Its potent and selective S1P1 antagonism, coupled with demonstrated efficacy in preclinical models of autoimmune disease and angiogenesis, suggests its potential for further development.

Future research should focus on a comprehensive pharmacokinetic and pharmacodynamic characterization across different species, as well as long-term toxicology studies. Should the preclinical profile remain favorable, the filing of an Investigational New Drug (IND) application would be the next logical step to enable human clinical trials. The initial therapeutic indications for clinical investigation would likely be autoimmune disorders such as rheumatoid arthritis or multiple sclerosis.

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action as a selective S1P1 receptor antagonist. Its ability to modulate the immune system and inhibit angiogenesis provides a strong rationale for its continued investigation. The data summarized in this technical guide highlights the key findings to date and provides a foundation for future research and development efforts.

References

TASP0277308 Signaling Pathway: A Technical Guide for Researchers

An In-depth Analysis of a Novel S1PR1 Antagonist in Oncologic Pain Management

For Immediate Release

This technical guide provides a comprehensive overview of the TASP0277308 signaling pathway, focusing on its mechanism of action as a potent and selective Sphingosine-1-Phosphate Receptor 1 (S1PR1) antagonist. The document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cancer-induced bone pain (CIBP).

Core Concepts: The S1P/S1PR1 Axis in Pain Signaling

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that, upon binding to its G protein-coupled receptors (S1PRs), plays a pivotal role in a myriad of cellular processes.[1] There are five known S1PR subtypes (S1PR1-5), and the S1P/S1PR1 axis has been specifically implicated in the modulation of pain and inflammation.[1][2] In the context of CIBP, elevated levels of S1P in the spinal cord contribute to central sensitization, a key mechanism underlying the maintenance of chronic pain states.[2] S1PR1 is expressed on various cells within the central nervous system, including neurons and glial cells.[1] Its activation in the spinal cord can lead to the release of pro-inflammatory cytokines and the activation of downstream signaling cascades that enhance neuronal excitability.[3]

This compound is a potent and selective S1PR1 antagonist with a reported IC50 of 7.8 nM.[4] By competitively blocking the S1P binding site on S1PR1, this compound effectively inhibits the downstream signaling cascades responsible for pain transmission and neuroinflammation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's efficacy in a preclinical model of cancer-induced bone pain.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Reference |

| IC50 (S1P1 Receptor Antagonism) | 7.8 nM | [4] |

Table 2: In Vivo Efficacy of Intrathecal this compound in a Murine CIBP Model

| Treatment | Dose (nmol) | Outcome | Reference |

| This compound | 3 | Attenuation of guarding behavior | [1] |

| This compound | 10 | Attenuation of guarding behavior | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by antagonizing the S1P/S1PR1 signaling pathway in the spinal cord. The proposed mechanism is a multi-faceted inhibition of pro-nociceptive signaling cascades.

In a pathological state such as CIBP, elevated S1P levels in the spinal cord activate S1PR1 on glial cells (astrocytes and microglia).[1] This activation is known to trigger the phosphorylation and subsequent activation of several key downstream signaling molecules, including STAT3, ERK (extracellular signal-regulated kinase), and p38 MAPK (mitogen-activated protein kinase).[1] These kinases, in turn, promote the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which contribute to the sensitization of nociceptive neurons.[3]

By blocking S1PR1, this compound is hypothesized to prevent the activation of these downstream kinases and the subsequent release of inflammatory mediators, thereby reducing neuroinflammation and attenuating pain signaling.

This compound antagonizes S1PR1, inhibiting downstream pro-inflammatory signaling.

Experimental Protocols

This section details the key experimental methodologies for evaluating the efficacy of this compound in a preclinical model of CIBP.

Cancer-Induced Bone Pain (CIBP) Mouse Model

-

Cell Culture : 66.1 murine mammary adenocarcinoma cells are cultured in appropriate media until they reach the desired confluence for injection.[1]

-

Animal Model : Adult female BALB/c mice are used for this model.[1]

-

Tumor Cell Implantation :

-

Mice are anesthetized using a suitable anesthetic agent.

-

A small incision is made to expose the distal end of the femur.

-

A 26-gauge needle is used to create a small hole in the femur.

-

A specific number of 66.1 cells (e.g., 1 x 10^5 cells in a small volume) are injected into the intramedullary cavity of the femur.

-

The injection site is sealed with bone wax to prevent cell leakage.

-

The incision is closed with sutures.

-

-

Post-operative Care : Mice are monitored for recovery and provided with appropriate analgesia for post-surgical pain. Pain behaviors are typically assessed at various time points post-implantation (e.g., days 7, 10, 14).[1]

References

- 1. Targeting the S1P/S1PR1 axis mitigates cancer-induced bone pain and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. Use of Animal Models in Understanding Cancer-induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Walker 256 Breast Cancer Cell- Induced Bone Pain Model in Rats [frontiersin.org]

Methodological & Application

TASP0277308: An Investigational S1P1 Receptor Antagonist

TASP0277308 is a novel, selective, and competitive antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). This investigational compound has demonstrated immunomodulatory effects by blocking the S1P/S1P1 signaling axis, a key pathway involved in lymphocyte trafficking and immune responses. Preclinical studies have highlighted its potential therapeutic utility in autoimmune disorders, particularly in models of collagen-induced arthritis and cancer-induced bone pain.

Mechanism of Action

This compound functions by competitively inhibiting the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P1 receptor. This antagonism disrupts the normal signaling cascade that governs the egress of lymphocytes from secondary lymphoid organs. The resulting sequestration of lymphocytes within these tissues leads to a reduction in circulating lymphocytes (lymphopenia), thereby mitigating the inflammatory processes characteristic of various autoimmune diseases.

Signaling Pathway

The S1P/S1P1 signaling pathway plays a crucial role in immune cell trafficking. The following diagram illustrates the mechanism of action of this compound within this pathway.

Caption: this compound competitively antagonizes the S1P1 receptor on lymphocytes, inhibiting their egress from lymph nodes and reducing peripheral lymphocyte counts.

In Vitro and In Vivo Efficacy

While specific quantitative data such as IC50, EC50, and Ki values for this compound are not publicly available in structured tables, preclinical studies have described its potent antagonist activity. In vitro, this compound has been shown to competitively inhibit S1P-induced cellular responses, including chemotaxis and receptor internalization.[1]

In vivo studies in mouse models of disease have demonstrated the therapeutic potential of this compound. Systemic or intrathecal administration has been shown to attenuate cancer-induced bone pain.[2] Furthermore, in a mouse model of collagen-induced arthritis, this compound significantly suppressed the development of the disease, even when administered after disease onset.[1] These effects are associated with its immunomodulatory activities, which include inducing lymphopenia, blocking T cell egress from the thymus, and displacing marginal zone B cells.[1]

Experimental Protocols

Detailed experimental protocols for the use of this compound are outlined in the following sections. These protocols are based on methodologies described in preclinical studies.

In Vivo Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes the induction of arthritis in mice and the subsequent treatment with this compound to evaluate its anti-arthritic efficacy.

Caption: Workflow for the in vivo evaluation of this compound in a mouse model of collagen-induced arthritis.

Materials:

-

Male DBA/1J mice (8-12 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

-

Induction of Arthritis (Day 0):

-

Emulsify bovine type II collagen in CFA.

-

Administer an intradermal injection of the emulsion at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Emulsify bovine type II collagen in IFA.

-

Administer an intradermal booster injection of the emulsion.

-

-

Treatment:

-

Upon the onset of clinical signs of arthritis (typically around day 25-30), randomize mice into treatment and control groups.

-

Administer this compound orally, once daily, at a specified dose (e.g., 1-10 mg/kg).

-

Administer the vehicle control to the control group following the same schedule.

-

-

Assessment of Arthritis:

-

Monitor mice daily for clinical signs of arthritis, including paw swelling (measured with a caliper) and a clinical scoring system (e.g., 0-4 scale for each paw based on erythema, swelling, and ankylosis).

-

-

Lymphocyte Counting:

-

Collect blood samples periodically via tail vein or at the study endpoint via cardiac puncture.

-

Perform a complete blood count to determine the number of circulating lymphocytes.

-

-

Histological Analysis:

-

At the end of the study, euthanize the mice and collect the hind paws.

-

Fix, decalcify, and embed the paws in paraffin.

-

Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.

-

In Vitro Experimental Protocol: Chemotaxis Assay

This protocol is designed to assess the ability of this compound to inhibit the migration of cells in response to S1P.

Materials:

-

Cell line expressing S1P1 (e.g., CHO cells stably transfected with human S1P1)

-

Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane

-

S1P

-

This compound

-

Assay buffer (e.g., DMEM with 0.1% BSA)

Procedure:

-

Cell Preparation:

-

Culture S1P1-expressing cells to sub-confluency.

-

Harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Add assay buffer containing S1P (at a concentration that induces a submaximal chemotactic response, e.g., 10 nM) to the lower wells of the chemotaxis chamber.

-

In separate wells, add assay buffer with S1P and varying concentrations of this compound to assess dose-dependent inhibition. Include a vehicle control.

-

Place the porous membrane over the lower wells.

-

Add the cell suspension to the upper wells of the chamber.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (e.g., 4 hours).

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the S1P-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

References

Application Notes and Protocols for In Vivo Administration of TASP0277308

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0277308 is a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁).[1][2] This receptor plays a crucial role in regulating lymphocyte trafficking, and its modulation has been identified as a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions.[1] this compound, by competitively inhibiting S1P-induced cellular responses, has demonstrated immunomodulatory activities in preclinical models.[1] These activities include inducing lymphopenia, blocking T cell egress from the thymus, and displacing marginal zone B cells.[1] Preclinical studies have highlighted its potential in models of collagen-induced arthritis and cancer-induced bone pain.[1][3]

These application notes provide a summary of the available in vivo data for this compound and detailed protocols for its administration in murine models based on published research and standard laboratory practices.

Data Presentation

In Vivo Efficacy of this compound

| Indication | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |

| Arthritis | Mouse (Collagen-Induced Arthritis) | Oral (gavage) | Not specified in abstract, likely in the range of 1-10 mg/kg based on similar compounds | Significantly suppressed the development of arthritis, even after disease onset. | [1] |

| Cancer-Induced Bone Pain | Mouse (Syngeneic tumor implantation) | Intrathecal | Not specified in abstract | Attenuated cancer-induced spontaneous flinching and guarding. | [3] |

| Traumatic Brain Injury | Mouse (Controlled cortical impact) | Intraperitoneal | 1 mg/kg | Attenuation of astrocyte and microglia activation, cytokine release, and rescue of adhesion molecules. |

Signaling Pathway

The primary mechanism of action for this compound is the antagonism of the S1P₁ receptor. This disrupts the normal signaling cascade that governs the egress of lymphocytes from secondary lymphoid organs.

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in mice. These protocols are based on findings from preclinical studies and established laboratory procedures.

Protocol 1: Oral Administration for Arthritis Models

This protocol is adapted from the methodology used in the collagen-induced arthritis mouse model.[1]

References

TASP0277308 Application Notes and Protocols for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

TASP0277308 is a competitive and functional antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1PR1). It has shown therapeutic potential in preclinical mouse models of neurological injury and pain. This document provides a summary of the known dosages and administration protocols for this compound in mice, details its mechanism of action through the S1PR1 signaling pathway, and offers protocols for its preparation and administration.

Data Presentation

This compound Dosage in Mouse Models

| Mouse Model | Dosage | Route of Administration | Dosing Schedule | Reference |

| Traumatic Brain Injury (TBI) | 1 mg/kg | Intraperitoneal (i.p.) | 1 and 4 hours post-trauma | [1] |

| Cancer-Induced Bone Pain | Not explicitly stated for systemic administration | Intrathecal or Systemic | Not specified for systemic dose | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by antagonizing the S1PR1 receptor. S1PR1 is a G protein-coupled receptor that, upon binding its ligand sphingosine-1-phosphate (S1P), activates downstream signaling cascades. In the context of neuroinflammation and pain, the S1P/S1PR1 axis plays a significant role in the activation of astrocytes and microglia, leading to the release of pro-inflammatory cytokines. By blocking this interaction, this compound can modulate neuroinflammatory responses.[3][4][5]

Activation of S1PR1 in astrocytes can lead to the activation of the NLRP3 inflammasome and the release of interleukin-1β (IL-1β), which in turn can suppress the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[3] By antagonizing S1PR1, this compound may therefore reduce the production of IL-1β and promote an anti-inflammatory environment. The S1P/S1PR1 signaling pathway is also implicated in central sensitization, a key component of neuropathic and inflammatory pain states.[4][5]

S1PR1 Signaling Pathway in Neuroinflammation and Pain

Experimental Protocols

Preparation of this compound for In Vivo Administration

Note: The specific vehicle used for in vivo administration of this compound is not consistently reported in the available literature. Researchers should perform small-scale solubility and stability tests to determine the most appropriate vehicle for their specific experimental needs. Commonly used vehicles for S1PR1 modulators like FTY720 (fingolimod) include saline, phosphate-buffered saline (PBS), or water, sometimes with a small percentage of a solubilizing agent such as DMSO or Tween 80, followed by dilution in saline or PBS.

Example Preparation Protocol (General Guidance):

-

Determine the required concentration: Based on the desired dosage (e.g., 1 mg/kg) and the average weight of the mice to be treated, calculate the required concentration of the dosing solution. The injection volume for intraperitoneal administration in mice is typically 5-10 mL/kg.

-

Solubilization: If this compound is a powder, it may first need to be dissolved in a small amount of a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Dilution: The DMSO stock solution should then be diluted to the final desired concentration with a sterile isotonic vehicle such as saline (0.9% NaCl) or PBS. The final concentration of DMSO should be kept to a minimum (ideally less than 5-10%) to avoid solvent toxicity.

-

Vortexing and Visual Inspection: Vortex the final solution thoroughly to ensure it is well-mixed. Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the vehicle may be necessary.

-

Storage: The prepared solution should be stored appropriately, typically protected from light and at a specified temperature, according to the manufacturer's recommendations or stability data.

Intraperitoneal (i.p.) Injection Protocol in Mice

This protocol is a standard procedure for intraperitoneal injection in mice and should be adapted to the specific requirements of the approved animal care and use protocol at your institution.

Materials:

-

This compound dosing solution

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

70% ethanol (B145695) for disinfection

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Restraint: Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail) to expose the abdomen.

-

Injection Site Identification: The preferred injection site is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.

-

Disinfection: Swab the injection site with 70% ethanol.

-

Needle Insertion: Tilt the mouse's head slightly downwards. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Avoid deep penetration to prevent injury to internal organs.

-

Aspiration: Gently pull back the plunger to ensure that no fluid (e.g., blood or urine) enters the syringe. If fluid is aspirated, discard the needle and syringe and start over with a fresh preparation.

-

Injection: Slowly and steadily inject the this compound solution.

-

Needle Withdrawal: Withdraw the needle smoothly.

-

Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, discomfort, or adverse reactions.

Experimental Workflow

Pharmacokinetics

Currently, there is no publicly available pharmacokinetic data specifically for this compound in mice. Pharmacokinetic studies would be necessary to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME), half-life, and bioavailability. Such data is crucial for optimizing dosing regimens and understanding the compound's exposure-response relationship.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a thorough literature review and consultation with an approved institutional animal care and use committee (IACUC) protocol. Researchers should always adhere to the highest standards of animal welfare and follow all applicable regulations and guidelines.

References

- 1. pnas.org [pnas.org]

- 2. S1P/S1PR1 signaling is involved in the development of nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dysfunctional S1P/S1PR1 signaling in the dentate gyrus drives vulnerability of chronic pain-related memory impairment [elifesciences.org]

- 4. Dysfunctional S1P/S1PR1 signaling in the dentate gyrus drives vulnerability of chronic pain-related memory impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

TASP0277308 in Experimental Autoimmune Encephalomyelitis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0277308 is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). The S1P/S1P1 signaling axis is a critical regulator of lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation. By antagonizing the S1P1 receptor, this compound effectively sequesters lymphocytes, preventing their infiltration into the central nervous system (CNS). This mechanism of action makes this compound a compound of significant interest for the treatment of autoimmune diseases such as multiple sclerosis (MS), for which experimental autoimmune encephalomyelitis (EAE) is a widely used animal model.

These application notes provide a summary of the available data on this compound and related S1P1 antagonists in the context of EAE, along with detailed protocols for preclinical evaluation.

Mechanism of Action

This compound exerts its primary therapeutic effect through the competitive antagonism of the S1P1 receptor. This action disrupts the normal S1P gradient-guided egress of lymphocytes from lymph nodes, leading to a profound but reversible reduction in circulating lymphocytes (lymphopenia). The sequestration of autoreactive lymphocytes prevents their entry into the CNS, thereby attenuating the inflammatory cascade, demyelination, and axonal damage characteristic of EAE.

Beyond its effects on lymphocyte trafficking, preclinical studies on related S1P1 receptor modulators suggest a direct role within the CNS. This compound has been shown to attenuate the activation of microglia and astrocytes, key glial cells involved in neuroinflammation. By modulating the activity of these resident CNS immune cells, this compound may further contribute to the reduction of inflammation and neuronal damage.

Caption: this compound's dual mechanism in EAE.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound in EAE models, the following tables present representative data from a study on a structurally related and highly selective S1P1 antagonist, NIBR-0213, which was compared to fingolimod. This data is intended to provide an expected profile of efficacy for a selective S1P1 antagonist in a therapeutic EAE setting.

Table 1: Effect of S1P1 Antagonist (NIBR-0213) on Clinical Score in Therapeutic EAE

| Treatment Group | Day of Treatment Initiation | Peak Mean Clinical Score (± SEM) |

| Vehicle | 14 | 3.5 ± 0.2 |

| NIBR-0213 (10 mg/kg, p.o.) | 14 | 2.1 ± 0.3 |

| Fingolimod (1 mg/kg, p.o.) | 14 | 1.9 ± 0.2 |

*p < 0.05 compared to vehicle. Data is representative of expected efficacy.

Table 2: Effect of S1P1 Antagonist (NIBR-0213) on Body Weight in Therapeutic EAE

| Treatment Group | Day of Treatment Initiation | Maximum Body Weight Loss (%) |

| Vehicle | 14 | ~20% |

| NIBR-0213 (10 mg/kg, p.o.) | 14 | ~10% |

| Fingolimod (1 mg/kg, p.o.) | 14 | ~8% |

*p < 0.05 compared to vehicle. Data is representative of expected efficacy.

Table 3: Histopathological Analysis of Spinal Cords in EAE Mice Treated with S1P1 Antagonist (NIBR-0213)

| Treatment Group | Inflammatory Foci Score (Mean ± SEM) | Demyelination Score (Mean ± SEM) |

| Vehicle | 3.2 ± 0.3 | 2.8 ± 0.4 |

| NIBR-0213 (10 mg/kg, p.o.) | 1.5 ± 0.2 | 1.3 ± 0.2 |

| Fingolimod (1 mg/kg, p.o.) | 1.2 ± 0.3 | 1.1 ± 0.3 |

*p < 0.05 compared to vehicle. Scoring scale: 0=no change, 1=mild, 2=moderate, 3=severe, 4=very severe. Data is representative.

Experimental Protocols

The following are detailed protocols for the induction of EAE and subsequent treatment with an S1P1 antagonist like this compound.

EAE Induction Protocol (MOG35-55 in C57BL/6 Mice)

Caption: Workflow for EAE induction in C57BL/6 mice.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL)

-

Pertussis toxin (PTX)

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles

Procedure:

-

Preparation of MOG35-55/CFA Emulsion: On the day of immunization (Day 0), prepare a stable water-in-oil emulsion of MOG35-55 in CFA. For a final concentration of 2 mg/mL MOG35-55, mix equal volumes of a 4 mg/mL MOG35-55 solution in sterile PBS and CFA (containing 4 mg/mL M. tuberculosis). Emulsify by sonication or by passing through two connected syringes until a thick, stable emulsion is formed.

-

Immunization: Anesthetize the mice and administer a total of 100 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the flanks (50 µL per site). This delivers 200 µg of MOG35-55 per mouse.

-

Pertussis Toxin Administration: On Day 0, immediately after the MOG35-55/CFA injection, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection. Repeat the PTX injection on Day 2.

-

Monitoring: Begin daily monitoring of the mice for clinical signs of EAE and changes in body weight starting from Day 7 post-immunization.

Therapeutic Treatment Protocol with this compound

Materials:

-

EAE-induced mice exhibiting clinical signs

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Oral gavage needles

Procedure:

-

Treatment Initiation: Begin treatment when mice develop a clinical score of 2.0-3.0 (typically between days 12-16 post-immunization).

-

Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration. A dosage of 1-10 mg/kg administered orally once daily is a suggested starting point based on related compounds.

-

Administration: Administer the prepared this compound suspension or vehicle to the respective groups of mice via oral gavage.

-

Continued Monitoring: Continue daily monitoring of clinical scores and body weight for the duration of the study (e.g., 21-28 days post-immunization).

Assessment of Efficacy

Clinical Scoring: Use a standardized 0-5 scoring scale to assess the severity of EAE:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb paralysis and forelimb weakness

-

5: Moribund or dead

Histopathological Analysis: At the end of the study, perfuse the mice with PBS followed by 4% paraformaldehyde. Collect the spinal cords and process for paraffin (B1166041) embedding. Section the spinal cords and stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination. Quantify the extent of inflammatory cell infiltration and demyelination using a semi-quantitative scoring system.

Immunohistochemistry for Glial Activation: To assess the effect on microglia and astrocytes, perform immunohistochemistry on spinal cord sections using antibodies against Iba1 (for microglia/macrophages) and Glial Fibrillary Acidic Protein (GFAP) for reactive astrocytes. Quantify the immunoreactivity in the white matter tracts.

Conclusion

This compound, as a selective S1P1 antagonist, holds promise as a therapeutic agent for autoimmune diseases like MS. Its primary mechanism of action, lymphocyte sequestration, is well-established for this class of compounds. Furthermore, its potential to directly modulate neuroinflammatory processes within the CNS by affecting microglia and astrocytes presents an additional therapeutic advantage. The protocols and representative data provided here offer a framework for the preclinical evaluation of this compound and other S1P1 antagonists in the EAE model. Further studies are warranted to fully elucidate the specific efficacy and CNS-mediated effects of this compound in EAE.

Application Notes and Protocols for TASP0277308, a Selective S1PR1 Antagonist

These application notes provide a comprehensive overview of TASP0277308, a potent and selective antagonist for the Sphingosine-1-Phosphate Receptor 1 (S1PR1). This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for in vitro cell-based assays.

Introduction

This compound is a small molecule inhibitor of the S1PR1, a G protein-coupled receptor that plays a crucial role in regulating immune cell trafficking, vascular development, and endothelial barrier function.[1][2] As a selective antagonist, this compound can be a valuable tool for investigating the physiological and pathological roles of the S1P/S1PR1 signaling axis. It has demonstrated efficacy in inhibiting cellular responses mediated by S1PR1 activation, such as cell migration and proliferation.[1]

Target and Mechanism of Action

This compound is a potent and selective competitive antagonist of the S1PR1 receptor with an IC50 of 7.8 nM.[1] S1PR1 is a G protein-coupled receptor that, upon binding its endogenous ligand sphingosine-1-phosphate (S1P), primarily couples to the Gi/o family of G proteins.[3] This initiates a downstream signaling cascade that includes the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Extracellular signal-regulated kinase (ERK) pathway, while inhibiting adenylyl cyclase.[4][5] By competitively binding to S1PR1, this compound blocks the binding of S1P and thereby inhibits these downstream signaling events. This antagonism has been shown to modulate immune responses, including causing lymphopenia by preventing the egress of lymphocytes from lymphoid organs.[6]

Quantitative Data

| Compound | Target | Assay Type | Cell Line | IC50 | Reference |

| This compound | S1PR1 | Not specified | Not specified | 7.8 nM | [1] |

Signaling Pathway

Caption: S1P/S1PR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Herein are detailed protocols for cell-based assays to characterize the antagonist activity of this compound on S1PR1.

Protocol 1: Cell Migration Assay (Transwell Assay)

This assay measures the ability of this compound to inhibit S1P-induced cell migration. Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable cell line as they express S1PR1 and their migration is stimulated by S1P.[1]

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Fetal Bovine Serum (FBS)

-

Transwell inserts (8 µm pore size)

-

S1P (Sphingosine-1-Phosphate)

-

This compound

-

Bovine Serum Albumin (BSA)

-

Calcein AM

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium supplemented with 2% FBS.

-

Cell Starvation: Prior to the assay, starve the HUVECs in serum-free medium for 4-6 hours.

-

Assay Setup:

-

In the lower chamber of the Transwell plate, add medium containing 0.1% BSA and S1P (e.g., 100 nM) as the chemoattractant.

-

In control wells, add medium with 0.1% BSA only.

-

-

Compound Treatment: Harvest and resuspend the starved HUVECs in serum-free medium containing various concentrations of this compound or vehicle control. Incubate for 30 minutes at 37°C.

-

Cell Seeding: Seed the pre-treated HUVECs (e.g., 5 x 10^4 cells/well) into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

-

Quantification of Migration:

-

Carefully remove the non-migrated cells from the top surface of the insert with a cotton swab.

-

Migrated cells on the bottom surface of the membrane are stained with Calcein AM.

-

Measure the fluorescence using a plate reader with appropriate filters (Excitation/Emission ~485/520 nm).

-

-

Data Analysis: Calculate the percentage inhibition of migration for each concentration of this compound compared to the S1P-only control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the HUVEC Transwell migration assay.

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol assesses the effect of this compound on S1P-induced HUVEC proliferation.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

FBS

-

S1P

-

This compound

-

MTS reagent

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed HUVECs (e.g., 5 x 10^3 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Cell Starvation: The following day, replace the medium with serum-free medium and starve the cells for 24 hours.

-

Treatment: Treat the cells with S1P (e.g., 100 nM) in the presence of varying concentrations of this compound or vehicle control. Include a control group with S1P alone and a baseline group with no S1P.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTS Assay:

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a spectrophotometer.

-

Data Analysis: Normalize the absorbance values to the control wells and calculate the percentage inhibition of proliferation for each this compound concentration. Determine the IC50 value.

Caption: Workflow for the HUVEC proliferation (MTS) assay.

Protocol 3: S1PR1 Radioligand Binding Assay

This competitive binding assay determines the affinity of this compound for the S1PR1 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing human S1PR1

-

[3H]-S1P (radiolabeled S1P)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Unlabeled S1P (for non-specific binding determination)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine:

-

Cell membranes expressing S1PR1.

-

A fixed concentration of [3H]-S1P (typically at its Kd).

-

Varying concentrations of this compound (competitor).

-

For total binding, add vehicle instead of competitor.

-

For non-specific binding, add a high concentration of unlabeled S1P.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixture through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for the S1PR1 radioligand binding assay.

References

- 1. medkoo.com [medkoo.com]

- 2. S1PR1 Targeted Libraries [otavachemicals.com]

- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-Phosphate Receptor 1 (E8U3O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Application Note: TASP0277308 Flow Cytometry Analysis

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is selectively expressed on reactive stromal fibroblasts in the microenvironment of the majority of epithelial cancers, in granulation tissue during wound healing, and in fibrotic lesions.[1][2] Its expression is low or undetectable in normal adult tissues, making it an attractive target for cancer and fibrosis therapies.[3] FAP's enzymatic activity, which includes both dipeptidyl peptidase and collagenolytic functions, plays a crucial role in remodeling the extracellular matrix (ECM), thereby promoting tumor growth, invasion, and metastasis.[2][3][4] TASP0277308 is a potent and highly selective small molecule inhibitor of FAP. This application note provides a detailed protocol for analyzing the binding and inhibitory activity of this compound on FAP-expressing cells using flow cytometry.

Principle of the Assay

This protocol describes a competitive binding assay using flow cytometry to determine the inhibitory constant (IC50) of this compound.[5][6] The assay measures the ability of unlabeled this compound to compete with a fluorescently-labeled anti-FAP monoclonal antibody for binding to FAP expressed on the cell surface. As the concentration of this compound increases, it displaces the fluorescent antibody, leading to a measurable decrease in the Mean Fluorescence Intensity (MFI) of the cell population.[5] This reduction in fluorescence is directly proportional to the binding of this compound to FAP.

FAP Signaling and Inhibition

FAP contributes to tumorigenesis by modifying the tumor microenvironment.[1] Its protease activity degrades components of the ECM, such as type I collagen, which facilitates cancer cell invasion.[3] Additionally, FAP can influence intracellular signaling pathways, such as the PI3K/Akt pathway, to promote cell proliferation and migration.[2][4][7] this compound acts by binding to the active site of FAP, blocking its enzymatic function and preventing downstream signaling and ECM degradation.